1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-
CAS No.: 646056-43-1
Cat. No.: VC15956630
Molecular Formula: C12H18N4
Molecular Weight: 218.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646056-43-1 |
|---|---|
| Molecular Formula | C12H18N4 |
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | 7-methyl-1-pyridazin-3-yl-1,7-diazaspiro[4.4]nonane |
| Standard InChI | InChI=1S/C12H18N4/c1-15-9-6-12(10-15)5-3-8-16(12)11-4-2-7-13-14-11/h2,4,7H,3,5-6,8-10H2,1H3 |
| Standard InChI Key | IGBCRYOGJOKJGM-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2(C1)CCCN2C3=NN=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)- (CAS 646056-43-1) features a spirocyclic core comprising two fused rings: a piperazine-like diazaspiro[4.4]nonane system and a pyridazine moiety. The molecular formula is C₁₂H₁₈N₄, with a molecular weight of 218.30 g/mol. The spiro junction at position 1 and 7 creates a rigid three-dimensional structure, while the methyl group at position 7 and the pyridazinyl substituent at position 1 introduce steric and electronic diversity.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 1,7-diazaspiro[4.4]nonane derivatives typically involves multi-step sequences combining cyclization and functionalization. For 7-methyl-1-(3-pyridazinyl)-, a plausible route includes:
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Spiro Framework Assembly: Cyclocondensation of a diamine with a ketone precursor to form the diazaspiro[4.4]nonane core.
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Pyridazinyl Introduction: Nucleophilic substitution or cross-coupling reactions to attach the pyridazine ring at position 1.
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Methylation: Quaternization of the secondary amine at position 7 using methylating agents like methyl iodide.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Spirocyclization | NH₃, EtOH, reflux | 45–60% |
| Pyridazinyl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 30–40% |
| N-Methylation | CH₃I, K₂CO₃, CH₃CN | 70–85% |
Reactivity Profile
The compound’s reactivity is dominated by:
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Pyridazinyl Ring: Participates in electrophilic substitution at the nitrogen-rich positions.
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Secondary Amine: Susceptible to alkylation or acylation, enabling further derivatization.
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Spiro Center: Resists ring-opening under mild conditions, ensuring structural integrity .
Biological Activity and Research Findings
Hypothesized Mechanisms
Though direct studies on 7-methyl-1-(3-pyridazinyl)- are sparse, analogs of diazaspiro compounds exhibit:
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Enzyme Inhibition: Binding to acetylcholinesterase’s peripheral anionic site via π-π stacking.
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Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) due to conformational rigidity .
Table 3: Comparison with Bioactive Analogs
| Compound | Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| 1,7-Diazaspiro[4.4]nonane | Acetylcholinesterase | 2.1 µM | |
| 7-Methyl Derivative | Hypothetical GPCRs | N/A |
In Silico Predictions
Comparative Analysis with Related Compounds
Structural Analogues
Variations in substituents and stereochemistry profoundly affect activity:
Table 4: Diazaspiro Derivatives Comparison
| Compound | Substituents | Molecular Weight | Key Feature |
|---|---|---|---|
| 7-Methyl-1-(3-pyridazinyl)- | Pyridazinyl, methyl | 218.30 g/mol | Enhanced rigidity |
| 1-Phenylethyl Derivative | Phenylethyl | 230.35 g/mol | Increased hydrophobicity |
| Unsubstituted Core | None | 126.20 g/mol | Base scaffold |
The 7-methyl-pyridazinyl variant’s compact structure may favor blood-brain barrier penetration compared to bulkier analogs.
Future Directions and Applications
Research Priorities
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